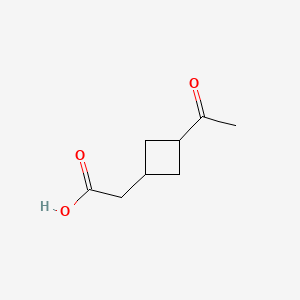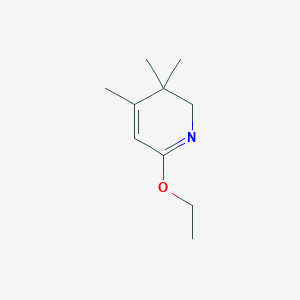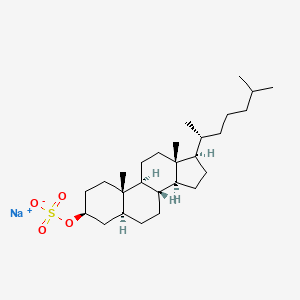
Cyclobutaneacetic acid, 3-acetyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutaneacetic acid, 3-acetyl- is a chemical compound with the molecular formula C10H16O3 It is characterized by a cyclobutane ring, which is a four-membered carbon ring, attached to an acetic acid group and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutaneacetic acid, 3-acetyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out without solvents at room temperature or with mild heating. The reaction conditions can vary, but typically involve stirring the reactants together until the desired product is formed .
Industrial Production Methods
Industrial production of cyclobutaneacetic acid, 3-acetyl- may involve more scalable methods, such as continuous flow synthesis or the use of catalytic processes to improve yield and efficiency. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutaneacetic acid, 3-acetyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Cyclobutaneacetic acid, 3-acetyl- has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which cyclobutaneacetic acid, 3-acetyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate biochemical processes. The exact pathways involved are still under investigation and may differ based on the specific application.
Comparación Con Compuestos Similares
Cyclobutaneacetic acid, 3-acetyl- can be compared with other similar compounds, such as:
Pinonic acid: This compound also contains a cyclobutane ring and is used in similar applications.
Cyclobutane derivatives: Other cyclobutane-containing compounds may have different substituents, leading to variations in their chemical behavior and applications.
Conclusion
Cyclobutaneacetic acid, 3-acetyl- is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists and researchers
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-(3-acetylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-2-6(3-7)4-8(10)11/h6-7H,2-4H2,1H3,(H,10,11) |
Clave InChI |
CVUWAAYXWQKWCB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)


![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)
![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)

![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)




